molecular formula C7H13BrO2 B1282568 2-(4-Bromobutyl)-1,3-dioxolane CAS No. 87227-41-6

2-(4-Bromobutyl)-1,3-dioxolane

Cat. No. B1282568
CAS RN: 87227-41-6
M. Wt: 209.08 g/mol
InChI Key: UQTZEBQZCBQLAN-UHFFFAOYSA-N
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Description

Comprehensive Analysis of “2-(4-Bromobutyl)-1,3-dioxolane”

The compound 2-(4-Bromobutyl)-1,3-dioxolane is a brominated organic molecule that is structurally related to 1,3-dioxolane derivatives. These derivatives are known for their applications in various chemical syntheses and as intermediates in the production of polymers and other organic compounds. Although the specific compound 2-(4-Bromobutyl)-1,3-dioxolane is not directly mentioned in the provided papers, the related chemistry and synthesis methods can give insights into its properties and potential applications.

Synthesis Analysis

The synthesis of 1,3-dioxolane derivatives typically involves the reaction of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . For brominated derivatives, such as 2-(4-Bromobutyl)-1,3-dioxolane, a bromination step is necessary. This can be achieved by reacting the corresponding alcohol or alkene with a brominating agent like elemental bromine or dibromotriphenylphosphorane . The synthesis procedures are often optimized to achieve high yields and selectivity for the desired product.

Molecular Structure Analysis

The molecular structure of 1,3-dioxolane derivatives consists of a five-membered ring with two oxygen atoms. In the case of 2-(4-Bromobutyl)-1,3-dioxolane, the presence of a 4-bromobutyl group would influence the physical and chemical properties of the molecule, such as its boiling point, solubility, and reactivity. The bromine atom would also make the compound susceptible to further chemical transformations, such as nucleophilic substitution reactions .

Chemical Reactions Analysis

Brominated 1,3-dioxolane derivatives can undergo various chemical reactions. They can participate in coupling reactions, serve as precursors for the formation of heterocyclic systems, and be used in the synthesis of phospholane oxides . The bromine atom in these compounds acts as a good leaving group, allowing for substitution reactions that can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Physical and Chemical Properties Analysis

The physical properties of 2-(4-Bromobutyl)-1,3-dioxolane, such as melting point, boiling point, and density, would be influenced by the presence of the bromine atom and the butyl chain. These properties are crucial for determining the conditions under which the compound can be handled and used in chemical syntheses. The chemical properties, including reactivity and stability, are also important. Brominated 1,3-dioxolane derivatives are generally stable under normal conditions but can react with nucleophiles or eliminate to form alkenes under the right conditions .

Scientific Research Applications

Chemical Synthesis and Preparation

2-(4-Bromobutyl)-1,3-dioxolane is utilized in the synthesis of various chemical compounds. For instance, the preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane from 4-hydroxy-2-butanone has been reported. This preparation involves using a weak acid catalyst and ethyl acetate as the reaction solvent, showcasing the compound's role in facilitating chemical transformations (Petroski, 2002).

Role in Synthesis of Advanced Materials

The compound has been involved in the synthesis of advanced materials. For example, the synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one from 2-bromomethyl-2-vinyl-1,3-dioxolane illustrates its utility in creating compounds with potential applications in various industries (Mekonnen et al., 2009).

Liquid Crystal Technology

Notably, the compound has been found to enhance the dielectric and optical anisotropy of tolane-liquid crystals, implying its significant role in the field of liquid crystal technology. The introduction of 1,3-dioxolane as a terminal group in these crystals significantly increases their positive dielectric anisotropy and birefringence, suggesting potential applications in display technologies (Chen et al., 2015).

Green Solvent Applications

The compound has been used in the development of non-toxic and simple recovery processes for poly(3-hydroxybutyrate) using green solvent 1,3-dioxolane, highlighting its role in sustainable and environmentally-friendly chemical processes (Yabueng & Chanprateep Napathorn, 2018).

Enhanced Fluorescence in Nanoparticles

Furthermore, it's used in creating nanoparticles with enhanced fluorescence emission. For instance, bromo4-(2,2-dimethyl-1,3-dioxolan-4-yl)-phenylpalladium complexes were utilized to initiate chain growth polymerization, resulting in nanoparticles exhibiting bright fluorescence emission. This indicates its potential application in the field of fluorescence-based technologies and materials science (Fischer et al., 2013).

Safety And Hazards

While specific safety and hazard information for “2-(4-Bromobutyl)-1,3-dioxolane” was not found, similar compounds can pose hazards such as skin and eye irritation, and respiratory irritation. They may also be combustible .

properties

IUPAC Name

2-(4-bromobutyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTZEBQZCBQLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549241
Record name 2-(4-Bromobutyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromobutyl)-1,3-dioxolane

CAS RN

87227-41-6
Record name 2-(4-Bromobutyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
P Jakubec, DM Cockfield, DJ Dixon - Journal of the American …, 2009 - ACS Publications
A short and highly stereoselective synthesis of (−)-nakadomarin A has been developed using combinations of catalyst-controlled bond formations, one-pot multistep procedures, and …
Number of citations: 246 pubs.acs.org
RB Dripps - 2009 - ebot.gmu.edu
Novel syntheses using 4-methoxy-2-methylquinoline were attempted by using a strong base to remove the most acidic proton, one of the protons of the methyl in the 2-position, to …
Number of citations: 1 ebot.gmu.edu
TH Jones, AN Andersen, JC Kenny - Chemistry & Biodiversity, 2009 - Wiley Online Library
A comparison of the morphology and of the venom alkaloids of the Australian Monomorium rothsteini complex was undertaken. These ants were collected in Australia from western New …
Number of citations: 12 onlinelibrary.wiley.com
HY Kim, JY Lee, CJ Hsieh, M Taylor… - International journal of …, 2022 - mdpi.com
Previous studies have confirmed that the binding of D 3 receptor antagonists is competitively inhibited by endogenous dopamine despite excellent binding affinity for D 3 receptors. This …
Number of citations: 1 www.mdpi.com
JH Liu, Y Jin, YQ Long - Tetrahedron, 2010 - Elsevier
The marine natural product cyclodidemniserinol trisulfate displayed moderate HIV-1 integrase inhibitory activity. Its novel structure triggered our interest to synthesize it. In our total …
Number of citations: 13 www.sciencedirect.com
RA Kasar - 1991 - lib.unipune.ac.in
INTRODUCTION: Monoc i11ium nordini i (Bourchier) W. Gams is a destructive 1 mycoparasite of pine stem rusts. In the year 1980 Ayer e_t a 1. isolated the crude ether soluble …
Number of citations: 0 lib.unipune.ac.in
N Kaur, P Grewal, P Bhardwaj, Y Verma… - Synthetic …, 2023 - Taylor & Francis
Heterocycles constitute a very important class of compounds in organic chemistry. The heterocyclic frameworks represent the main structural subunits of various natural products and …
Number of citations: 3 www.tandfonline.com
T Hellenbrand, KT Wanner - European Journal of Organic …, 2014 - Wiley Online Library
The synthesis of 4‐substituted piperidine‐3‐carboxylates was achieved by conjugate addition of organomagnesium cuprates to N‐methyl and N‐tert‐butoxycarbonyl guvacine …
JK Chavda - 2013 - discovery.ucl.ac.uk
Nakadomarin is a manzamine related alkaloid isolated from the marine sponge Amphimedon off the coast of the Kerama islands, Okinawa. This alkaloid possesses numerous biological …
Number of citations: 3 discovery.ucl.ac.uk
L Gillard - 2019 - aaltodoc.aalto.fi
For the last decades, our laboratory has been interested in the development of new synthetic methodologies and their application to the total syntheses of natural products exhibiting …
Number of citations: 5 aaltodoc.aalto.fi

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